4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-(tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)11-2-1-3-12(8-11)20-14(24)10-4-6-13(7-5-10)23-9-19-21-22-23/h1-9H,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVJMZXQECMNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride . This method is simple and environmentally benign, providing the desired product in moderate-to-good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzamide structure.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens or organometallic compounds. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing tetrazole moieties exhibit significant anticancer properties. For instance, derivatives of tetrazole have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that 4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide exhibited potent activity against breast cancer cells, making it a candidate for further development in cancer therapy .
Antimicrobial Properties
Tetrazole derivatives have also been investigated for their antimicrobial activity. The compound has shown effectiveness against a range of bacterial strains, suggesting potential use as an antibiotic agent. In vitro studies revealed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, which is crucial in the fight against antibiotic resistance .
Agricultural Applications
Pesticide Development
The unique structure of this compound has led to its exploration as a potential pesticide. Its efficacy in controlling pests while minimizing environmental impact is under investigation. Preliminary results suggest that it can effectively repel certain insect species without harming beneficial insects, positioning it as a viable candidate for eco-friendly pest control solutions .
Materials Science
Polymer Chemistry
In materials science, tetrazole compounds are being studied for their role in creating advanced materials. The incorporation of this compound into polymer matrices has shown promise in enhancing thermal stability and mechanical properties of the resultant materials. This application is particularly relevant in industries where durability and heat resistance are critical .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various tetrazole derivatives, including this compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, highlighting its potential as a lead compound for drug development .
Case Study 2: Agricultural Impact
Research conducted by agricultural scientists focused on the application of tetrazole-based compounds as pesticides. Field trials demonstrated that formulations containing this compound effectively reduced pest populations while showing minimal toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
N-[4-Chloro-3-(Trifluoromethyl)phenyl]-3-(1H-Tetrazol-1-yl)benzamide (CAS 915926-10-2)
- Structure : Adds a chloro substituent to the 4-position of the trifluoromethylphenyl group .
- Molecular Weight : 367.71 g/mol.
4-{[(2-Methyl-5-Nitrophenyl)Amino]Methyl}-N-[3-(Trifluoromethyl)Phenyl]Benzamide (Compound 18)
- Structure: Incorporates a 2-methyl-5-nitroanilino methyl group at the 4-position .
- Melting Point : 169–171°C.
- Activity : The nitro group may enhance electron-withdrawing effects, influencing binding to tyrosine kinases.
Heterocyclic Modifications
4-(Thiophen-3-yl)-N-(4-(4-(3-(Trifluoromethyl)Phenyl)-1,4-Diazepan-1-yl)Butyl)Benzamide (9b)
- Structure : Replaces tetrazole with a thiophene ring and adds a diazepane-butyl chain .
- Synthesis Yield : 56%.
- Activity : Modulates dopamine D3 receptors, suggesting CNS-targeted applications.
N-[[Tetrahydro-4-(4-Phenyl-2-Thiazolyl)-2H-Pyran-4-yl]Methyl]-3-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl]Benzamide
- Structure : Features oxadiazole and thiazole rings .
- Key Feature : Oxadiazole enhances metabolic stability, making it resistant to enzymatic degradation.
Anticancer 4-Methylbenzamide Derivatives (Compounds 8–11)
- Structure : Purine moieties linked via methylene bridges to the benzamide core .
- Melting Points : 212–>350°C (high crystallinity).
- Activity : Inhibit cancer cell proliferation via kinase modulation.
3-[4-(2-Fluorobenzoyl)Piperazine-1-Carbonyl]-N-[3-(Trifluoromethyl)Phenyl]Benzamide
Key Research Findings
Substituent Impact :
- Electron-withdrawing groups (e.g., CF3, nitro) enhance stability and binding affinity to targets like kinases .
- Chloro substituents improve lipophilicity but may reduce solubility .
Thiophene and diazepane moieties enable CNS penetration and receptor modulation .
Synthetic Feasibility :
- Yields vary significantly (33–93%), with purine-linked benzamides requiring complex multi-step synthesis .
Biological Activity
4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 368.37 g/mol. Its structure features a tetrazole ring and a trifluoromethyl-substituted phenyl group, which enhance its lipophilicity and biological activity.
The tetrazole moiety is known to improve binding affinity to biological targets, particularly enzymes and receptors. Research indicates that this compound can influence various biochemical pathways, making it a candidate for drug development.
Therapeutic Potential
Studies have demonstrated that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary evaluations suggest effectiveness against various microbial strains, including bacteria and fungi.
Structure-Activity Relationship (SAR)
The following table summarizes the structure-activity relationships observed in related compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-tert-butyl-N-[2-(1H-tetrazol-5-yl)phenyl]benzamide | Structure | Contains a tert-butyl group; studied for similar activities. |
| N-[2-(1H-tetrazol-5-yl)phenyl]benzamide | Structure | Lacks trifluoromethyl substitution; retains bioactive properties. |
| 3-(trifluoromethyl)-1H-tetrazole | Structure | Simpler tetrazole derivative; used in various chemical syntheses. |
Case Study 1: Xanthine Oxidase Inhibition
A study investigated the inhibition of xanthine oxidase (XO) by derivatives of this compound. The most potent derivative exhibited an IC50 value of , comparable to established inhibitors like topiroxostat (IC50 ). The tetrazole moiety was critical for enhancing binding affinity through hydrogen bonding with the enzyme's active site residues .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial efficacy of this compound revealed significant activity against various strains, including:
Q & A
What are the key synthetic pathways for 4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide, and how can reaction conditions be optimized?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring and subsequent coupling to the benzamide moiety. A common approach includes:
- Step 1: Preparation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .
- Step 2: Amide coupling between the tetrazole-containing intermediate and 3-(trifluoromethyl)aniline, often using coupling agents like EDCI or HOBt in polar aprotic solvents (e.g., DMF or DCM) .
Optimization Tips:
- Monitor reaction progress via thin-layer chromatography (TLC) to ensure intermediate purity .
- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution rates .
- Control temperature (e.g., 0–5°C during azide reactions to minimize side products) and pH (acidic for cycloaddition) .
How do structural modifications at the tetrazole or trifluoromethyl groups influence the compound's biological activity?
Level: Advanced
Answer:
Key structural features impacting activity include:
- Tetrazole Ring: Mimics carboxylic acid groups, enhancing binding to biological targets (e.g., enzymes) while improving metabolic stability .
- Trifluoromethyl Group: Increases lipophilicity and electron-withdrawing effects, altering pharmacokinetics (e.g., bioavailability) and target affinity .
Case Studies:
- Substituting the trifluoromethyl group with chlorine (e.g., N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide) increases lipophilicity and metabolic stability .
- Replacing the tetrazole with a thiazole ring reduces planar structure stability, diminishing enzyme inhibition .
Methodology:
- Use density functional theory (DFT) to predict electronic effects of substituents .
- Compare bioactivity data (e.g., IC₅₀ values) across derivatives via structure-activity relationship (SAR) studies .
What advanced spectroscopic or computational methods are used to characterize intermolecular interactions involving this compound?
Level: Advanced
Answer:
- X-ray Crystallography: Resolves short H-bonds (e.g., N–H···O=C and C–H···F interactions) with interaction energies quantified via PIXEL method (e.g., −2.15 to −2.89 kcal/mol for C–H···F) .
- NMR Spectroscopy: ¹H and ¹⁹F NMR track electronic effects of substituents (e.g., deshielding due to trifluoromethyl) .
- Computational Modeling:
Example: In crystal structures, strong N–H···O bonds (6–8 kcal/mol) stabilize the conformation, while weaker C–H···F contacts contribute to lattice packing .
How can researchers resolve contradictions in biological activity data across different studies?
Level: Advanced
Answer:
Contradictions often arise from variations in experimental design:
- In vitro vs. In vivo Conditions: Differences in solubility (e.g., DMSO vs. aqueous buffers) or metabolic stability .
- Assay Specificity: Off-target effects in cell-based assays vs. purified enzyme studies .
Resolution Strategies:
- Standardize Assays: Use identical cell lines, controls, and solvent systems (e.g., ≤0.1% DMSO) .
- Pharmacokinetic Profiling: Measure plasma stability, protein binding, and metabolite formation to correlate in vitro and in vivo data .
- Meta-Analysis: Compare data from structurally similar compounds (e.g., N-phenyl-4-(1H-tetrazol-1-yl)benzamide derivatives) to identify trends .
What are the primary challenges in designing in vivo experiments for this compound, given its pharmacokinetic properties?
Level: Advanced
Answer:
Key challenges include:
- Metabolic Stability: The tetrazole ring may undergo hepatic oxidation, requiring prodrug strategies or formulation with CYP450 inhibitors .
- Blood-Brain Barrier (BBB) Penetration: The trifluoromethyl group enhances lipophilicity but may reduce BBB permeability due to efflux pumps .
- Toxicity Profiling: Monitor off-target effects (e.g., hepatotoxicity) via acute toxicity studies in rodents (LD₅₀ determination) .
Methodological Solutions:
- Use LC-MS/MS to quantify plasma and tissue concentrations .
- Apply microdialysis for real-time monitoring of brain penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
